molecular formula C12H10O3 B1582904 1-Methoxy-2-naphthoic acid CAS No. 883-21-6

1-Methoxy-2-naphthoic acid

Cat. No.: B1582904
CAS No.: 883-21-6
M. Wt: 202.21 g/mol
InChI Key: PMJACRPIWSINFF-UHFFFAOYSA-N
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Description

1-Methoxy-2-naphthoic acid is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthalene, characterized by a methoxy group (-OCH₃) attached to the first carbon and a carboxylic acid group (-COOH) attached to the second carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and various scientific research fields.

Scientific Research Applications

1-Methoxy-2-naphthoic acid has several applications in scientific research:

Safety and Hazards

As for safety and hazards, it’s important to avoid breathing dust/fume/gas/mist/vapours/spray of 1-Methoxy-2-naphthoic acid . It’s also recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Biochemical Analysis

Biochemical Properties

1-Methoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as butyllithium and potassium tert-butoxide during its synthesis from 1-methoxynaphthalene . The nature of these interactions involves the formation of intermediates that lead to the final product. Additionally, this compound can undergo reduction in the presence of lithium to afford tetrahydronaphthoic acid .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its structural similarity to other naphthoic acids suggests potential impacts on cell signaling pathways and gene expression. For instance, naphthoic acids are known to influence cellular metabolism and may interact with specific receptors or enzymes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. The compound’s methoxy and carboxylic acid groups facilitate its interaction with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard storage conditions but may undergo degradation over time, affecting its long-term efficacy in biochemical assays . Studies have shown that it can be synthesized and stored effectively, with minimal degradation observed under controlled conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its synthesis and degradation. The compound interacts with enzymes such as butyllithium and potassium tert-butoxide during its synthesis . These interactions are crucial for the formation of intermediates that lead to the final product. Additionally, the compound’s reduction in the presence of lithium highlights its involvement in metabolic pathways that produce tetrahydronaphthoic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s methoxy and carboxylic acid groups facilitate its interaction with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and efficacy in biochemical assays .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications .

Chemical Reactions Analysis

1-Methoxy-2-naphthoic acid undergoes various chemical reactions:

Common reagents used in these reactions include potassium tert-butoxide, butyllithium, and lithium. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Methoxy-2-naphthoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJACRPIWSINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346009
Record name 1-Methoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-21-6
Record name 1-Methoxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reference: J. Organomet. Chem., 20 (1969) p. 251-252. n-BuLi (208.60 mmol, 83.44 ml of a 2.5 M solution in hexane, Aldrich) was stirred under argon in 42 ml of dry cyclohexane. This solution was cooled to 0° C. and treated dropwise (10 min.) with distilled tetramethylethylenediamine (TMEDA) (208.6 mmol, 24.24 g, 31.48 ml). The resulting slurry was stirred at 0° C. for 30 minutes, then treated dropwise (20 minutes) with a solution of 1-methoxynaphthalene (208.60 mmol, 33 g, 30.28 ml) (Aldrich Chem. Co., used without further purification) in 84 ml of dry cyclohexane. The resulting bright red homogeneous reaction mixture was warmed to room temperature and stirred for 2 hours. The reaction mixture was cooled to 0° C. and added portionwise over 30 minutes via cannula to a -78° C. solution of dry Et2O (250 ml) saturated with CO2 (g) (CO2 pellets sublimed through drying tube containing SiO2, bubbled into dry Et2O at -78° C.). The resulting white slurry was warmed to ~0° over 45 minutes and then treated with 450 ml of 5% HCl (aqueous). The Et2O layer was separated and the aqueous layer extracted three times with Et2O. The organic extracts were combined and extracted with 3×150 ml saturated NaHCO3 (aqueous). The aqueous layer was filtered through a sintered glass funnel to remove insolubles and the filtrate was cooled to 0° C. and acidified slowly with concentrated HCl until pH=1. The resulting precipitate was filtered, azeotroped with 2× 150 ml of toluene, dried under high vacuum at 50° C. for 5 hours to afford 32.52 g (0.161 mol, 77% yield) of the 1-methoxy-2-naphthalene carboxylic acid as an off-white powder, m.p. 118-121.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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